

Application Notes and Protocols for Thz531, a Covalent CDK12/13 Inhibitor

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Compound of Interest

Compound Name: Thz531

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Abstract

Thz531 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).^{[1][2][3]} These kinases play a crucial role in the regulation of transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II).^{[4][5][6]} Inhibition of CDK12/13 with **Thz531** leads to a reduction in Pol II Serine 2 phosphorylation (pSer2), suppression of gene expression, particularly of DNA damage response (DDR) and super-enhancer-associated genes, and subsequent induction of apoptosis in cancer cells.^{[3][4][7]} These application notes provide detailed protocols for key in vitro assays to characterize the activity of **Thz531**.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of **Thz531**

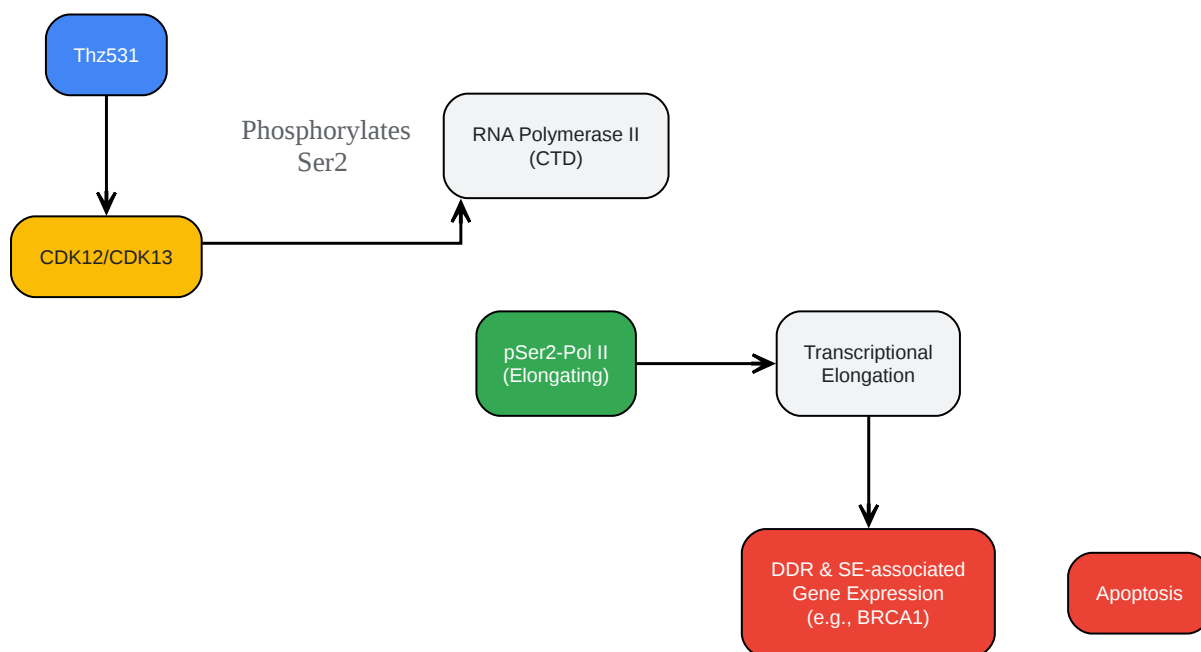
Target	IC50 (nM)	Assay Type
CDK12	158	Radiometric Kinase Assay
CDK13	69	Radiometric Kinase Assay
CDK7	8,500	Radiometric Kinase Assay
CDK9	10,500	Radiometric Kinase Assay
Data compiled from multiple sources. [1] [2] [3] [5]		

Table 2: Cellular Activity of **Thz531** in Jurkat Cells

Parameter	IC50 (nM)	Assay Type
Cell Proliferation (72h)	50	Cell Viability Assay
Data from multiple sources. [1] [2] [5]		

Signaling Pathway

Thz531 covalently binds to a cysteine residue outside the active site of CDK12 and CDK13, leading to their inhibition. This prevents the phosphorylation of Serine 2 on the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. The disruption of this process particularly affects the expression of long genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1.[\[4\]](#)[\[7\]](#)[\[8\]](#) This selective transcriptional suppression ultimately leads to apoptosis in susceptible cancer cells.[\[4\]](#)[\[7\]](#)



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Mechanism of action of **Thz531**.

Experimental Protocols

Radiometric Kinase Assay for CDK12/13 Inhibition

This protocol is adapted from methodologies used to assess the inhibitory activity of **Thz531** on CDK12 and CDK13.[8]

Workflow:

Radiometric kinase assay workflow.

Materials:

- Recombinant CDK12/Cyclin K and CDK13/Cyclin K complexes
- **Thz531** (serial dilutions in DMSO)

- Substrate: His-c-Myc (aa 17-167) or GST-CTD (human RNA Pol II C-terminal domain)
- [γ - 32 P]ATP
- Kinase Assay Buffer (50 mM Tris pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.1% v/v NP-40, 1 mM DTT, 20 μ M β -glycerophosphate, EDTA-free complete protease inhibitor cocktail)
- 50 mM EDTA
- Phosphocellulose paper or filter plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of **Thz531** in DMSO. The final DMSO concentration in the assay should not exceed 1%.
- In a microplate, pre-incubate the CDK12/CycK or CDK13/CycK complexes (e.g., 0.2 μ M) with varying concentrations of **Thz531** for 5 minutes at 30°C.
- Initiate the kinase reaction by adding the substrate and [γ - 32 P]ATP (e.g., 0.2 mM containing 0.45 mCi/mL [32 P]).
- Incubate the reaction for 15 minutes at 30°C.
- Stop the reaction by adding EDTA to a final concentration of 50 mM.
- Spot the reaction mixture onto phosphocellulose paper or transfer to a filter plate.
- Wash the paper/plate extensively with phosphoric acid to remove unincorporated [γ - 32 P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **Thz531** concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Cell Viability Assay (AlamarBlue Method)

This protocol describes the determination of **Thz531**'s effect on the proliferation of a cancer cell line, such as Jurkat cells.

Workflow:

Cell viability assay workflow.

Materials:

- Jurkat cells (or other suspension/adherent cell line)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- **Thz531** (serial dilutions in DMSO)
- 96-well microplates (clear bottom for adherent, opaque for suspension)
- AlamarBlue™ Cell Viability Reagent
- Fluorescence microplate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

- Harvest cells in the logarithmic growth phase.
- Seed cells at an appropriate density (e.g., 20,000 cells/well for Jurkat) in a 96-well plate in a final volume of 90 µL of culture medium.
- Prepare serial dilutions of **Thz531** in culture medium from a concentrated stock in DMSO.
- Add 10 µL of the diluted **Thz531** or DMSO (vehicle control) to the respective wells. The final DMSO concentration should be $\leq 0.1\%$.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 10 µL of AlamarBlue™ reagent to each well.

- Incubate for 1-4 hours, protected from light.
- Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells and determine the IC50 value using a non-linear regression curve fit.

Western Blot for RNA Polymerase II Phosphorylation

This protocol is for assessing the effect of **Thz531** on the phosphorylation of the RNA Polymerase II C-terminal domain at Serine 2.

Workflow:

Western blot workflow.

Materials:

- Cancer cell line (e.g., Jurkat)
- **Thz531**
- RIPA Lysis Buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies:

- Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)
- Anti-RNA Polymerase II (total)
- Anti- β -actin or other loading control
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Plate cells and allow them to adhere (if applicable) or grow to a suitable density.
- Treat cells with increasing concentrations of **Thz531** (e.g., 50 nM, 200 nM, 500 nM) and a DMSO control for a specified time (e.g., 6 hours).
- Harvest and wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer on ice for 30 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Determine the protein concentration of the supernatants using a BCA assay.
- Normalize protein concentrations and prepare lysates for electrophoresis by adding Laemmli buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against pSer2-Pol II overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Strip the membrane (if necessary) and re-probe for total Pol II and a loading control.
- Analyze the band intensities to determine the relative levels of pSer2-Pol II.

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Phone: (601) 213-4426

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